molecular formula C28H24N6O4S B2384703 1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 443349-36-8

1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

Cat. No. B2384703
M. Wt: 540.6
InChI Key: ZHYDCVFCBFUIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C28H24N6O4S. It has a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring .


Chemical Reactions Analysis

The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 540.6. More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

    Antitumor Activity

    • Field : Medicinal Chemistry
    • Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their antitumor activity . In one study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .
    • Methods : The antitumor activity of these compounds was evaluated in vitro. The compounds were tested against MGC-803 cells .
    • Results : Among the tested compounds, compound 19n exhibited the best anti-proliferative activity against MGC-803 cells with an IC50 of 4.61 μM . It was found to inhibit the cloning formation of MGC-803 cells, induce apoptosis in a concentration-dependent manner, and arrest the MGC-803 cell cycle in the G0/G1 phase .

    Therapeutic Potential

    • Field : Medicinal Chemistry
    • Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It is an important synthon in the development of new drugs .
    • Methods : Various synthetic routes have been developed for imidazole and its derived products .
    • Results : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

    Protein-Ligand Binding

    • Field : Biochemistry
    • Application Summary : Compounds similar to the one you mentioned have been studied for their ability to bind to proteins . This is important in drug discovery, as the ability of a compound to bind to a target protein can influence its therapeutic potential .
    • Methods : The methods used to study protein-ligand binding often involve computational modeling and experimental techniques such as X-ray crystallography .
    • Results : The results of these studies can provide valuable information about the binding affinity of the compound, which can be used to predict its potential therapeutic effects .

    Chemotherapeutic Value

    • Field : Pharmacology
    • Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their chemotherapeutic value . These compounds have been used in the treatment of various types of cancer .
    • Methods : The chemotherapeutic value of these compounds is often evaluated using in vitro and in vivo models of cancer .
    • Results : The results of these studies can provide valuable information about the therapeutic potential of the compound .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antiviral .
    • Methods : Various synthetic routes have been developed for imidazole and its derived products .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as enviroxime (antiviral) .

    Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Imidazole derivatives show different biological activities such as antibacterial .
    • Methods : Various synthetic routes have been developed for imidazole and its derived products .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal) .

Safety And Hazards

The compound is not intended for human or veterinary use. It is for research use only.

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This is a very promising direction in bladder cancer treatment .

properties

IUPAC Name

1-[6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O4S/c29-25(35)18-10-12-32(13-11-18)27(36)19-8-9-21-23(15-19)31-28(33-24-7-2-1-6-22(24)30-26(21)33)39-16-17-4-3-5-20(14-17)34(37)38/h1-9,14-15,18H,10-13,16H2,(H2,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYDCVFCBFUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide

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